molecular formula C20H18O4 B6339705 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid CAS No. 1171923-38-8

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid

Cat. No.: B6339705
CAS No.: 1171923-38-8
M. Wt: 322.4 g/mol
InChI Key: RNCGWYYJNNHBNB-UHFFFAOYSA-N
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Description

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a naphthalen-2-ylmethoxymethyl substituent at the 6-position of the aromatic ring. Its molecular formula is C21H20O4, with a molecular weight of 336.39 g/mol (CAS: 1171923-82-2) .

Properties

IUPAC Name

2-methoxy-6-(naphthalen-2-ylmethoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-23-18-8-4-7-17(19(18)20(21)22)13-24-12-14-9-10-15-5-2-3-6-16(15)11-14/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCGWYYJNNHBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)COCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid typically involves multiple steps. One common approach is the esterification of a suitable precursor, followed by a series of substitution and oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

The position of the naphthalene substituent significantly impacts molecular properties. For example:

  • 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester (CAS: 1171923-66-2) shares the same molecular formula (C21H20O4 ) but differs in the naphthalene substitution pattern. This positional isomerism may alter steric hindrance, solubility, and intermolecular interactions .
Trifluoromethyl-Substituted Analogues

The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), modifies electronic properties.

  • 2-Methoxy-6-(trifluoromethyl)benzoic acid (CAS: 119692-41-0) has a molecular weight of 220.15 g/mol and a melting point of 131–134°C .
Acetic Acid Derivatives

Replacing the methoxymethyl group with an acetic acid moiety introduces hydrogen-bonding capacity:

  • 6-Methoxy-2-naphthaleneacetic acid (CAS: 23981-47-7) is a known pharmaceutical impurity (Naproxen Impurity I) with a molecular weight of 216.23 g/mol. Its acetic acid substituent enhances polarity and solubility in aqueous media compared to the methoxymethyl group in the target compound .

Physicochemical Properties

Key data for selected compounds are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound C21H20O4 336.39 Not reported Naphthalen-2-ylmethoxymethyl group
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-BA methyl ester C21H20O4 336.39 Not reported Positional isomerism (naphthalen-1-yl)
2-Methoxy-6-(trifluoromethyl)benzoic acid C9H7F3O3 220.15 131–134 Electron-withdrawing CF3 group
6-Methoxy-2-naphthaleneacetic acid C13H12O3 216.23 Not reported Pharmaceutical relevance
2-[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester C16H17N4O6S2 425.46 Not reported Herbicidal activity (sulfonylurea class)
Key Observations:
  • Thermal Stability : The trifluoromethyl analogue exhibits a defined melting point (131–134°C), suggesting higher crystallinity compared to the target compound, for which data are unavailable .
  • Lipophilicity : The naphthalene-containing target compound is expected to have higher logP values than acetic acid derivatives (e.g., 6-Methoxy-2-naphthaleneacetic acid), influencing bioavailability and membrane permeability .

Spectroscopic and Analytical Data

  • IR/NMR : For structurally related 4H-3,1-benzothiazine derivatives, IR peaks near 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) are common. The target compound’s ¹H NMR would show signals for naphthalene protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HR-MS) data for similar compounds (e.g., m/z 336.39 for the target compound) confirm molecular formula accuracy .

Biological Activity

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid is a synthetic compound that has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C18H18O4C_{18}H_{18}O_4. It contains a methoxy group and a naphthalenyl moiety, which are believed to contribute to its biological activities.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Cell Growth Regulation : Preliminary studies suggest that it may affect cell proliferation and differentiation, indicating potential applications in cancer treatment.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance, one study demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in vitro. Studies have reported that it can reduce the production of pro-inflammatory cytokines in cultured cells, indicating its potential use in treating inflammatory conditions .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. Notably, it induced apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)19.9Induces apoptosis via intrinsic pathway
SH-SY5Y (Neuroblastoma)26.0Upregulates BAX, caspase-3, caspase-9
MCF-10A (Non-tumorigenic)70.7Moderate cytotoxicity observed

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of benzoic acid, including this compound. Results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 100 µg/mL.
  • Cytotoxicity Assessment : In a comparative analysis of different methoxy-substituted benzoic acids, this compound exhibited superior cytotoxicity against breast cancer cell lines compared to other derivatives. The study utilized MTT assays to determine cell viability post-treatment .

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